methyl 4-(4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that can be synthesized using specific methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
Target of Action
The primary target of this compound is the Estrogen Receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen. It is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development .
Mode of Action
The compound interacts with ERα, exhibiting a more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol), a commonly used drug for breast cancer treatment . This suggests that the compound has a strong affinity for ERα and can potentially inhibit its activity .
Biochemical Pathways
This pathway plays a crucial role in the growth and development of certain types of breast cancer .
Result of Action
The compound’s interaction with ERα suggests that it may have cytotoxic activity against breast cancer cells . By inhibiting ERα, the compound could potentially interfere with the growth and proliferation of cancer cells that are dependent on estrogen signaling .
Advantages and Limitations for Lab Experiments
Methyl 4-(4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate has several advantages for lab experiments. It is a synthetic compound that can be synthesized using specific methods, which allows for the production of high purity and high yield of the final product. It has also been extensively studied for its potential applications in various scientific fields, which provides a solid foundation for further research. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, its potential applications in humans are not yet fully understood, which limits its potential use in clinical trials.
Future Directions
There are several future directions for the study of methyl 4-(4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate. One potential direction is the development of new drugs for pain management based on the compound's anti-inflammatory and analgesic properties. Another potential direction is the development of new cancer therapies based on the compound's anti-cancer effects. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in humans.
Synthesis Methods
Methyl 4-(4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate can be synthesized using a multi-step process. The first step involves the synthesis of a pyridazine derivative, which is then reacted with a specific amine to form an intermediate product. This intermediate product is then reacted with another specific compound to form the final product, which is this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
Methyl 4-(4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate has potential applications in various scientific fields. It has been studied extensively for its anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for pain management. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
properties
IUPAC Name |
methyl 4-[4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-30-19-6-3-5-17(15-19)20-12-13-22(28)26(25-20)14-4-7-21(27)24-18-10-8-16(9-11-18)23(29)31-2/h3,5-6,8-13,15H,4,7,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMRBMXDXYDYGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.